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Compound of Interest

Compound Name: 3-Methylquinoline-2-carbonitrile

Cat. No.: B103162

An In-Depth Technical Guide to 3-Methylquinoline-2-carbonitrile (C11H8N2): Synthesis,
Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-Methylquinoline-2-carbonitrile
(C11H8NZ2), a heterocyclic compound of significant interest to the scientific and drug
development communities. The quinoline scaffold is a well-established "privileged structure” in
medicinal chemistry, forming the core of numerous therapeutic agents.[1] This document
delves into the compound's physicochemical properties, spectroscopic signature, rational
synthesis design, chemical reactivity, and potential applications as a versatile building block in
modern drug discovery. By synthesizing data from established chemical principles and recent
research, this guide serves as an essential resource for researchers aiming to leverage the
unique characteristics of this molecule in their work.

Introduction to the Quinoline Scaffold
The Quinoline Moiety in Medicinal Chemistry: A
Privileged Structure

Quinoline, a fused bicyclic heterocycle containing a benzene ring fused to a pyridine ring, is a
cornerstone of medicinal chemistry.[2] Its derivatives exhibit a remarkable breadth of
pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antimalarial,
and cardiovascular effects.[3][4] This wide-ranging bioactivity stems from the quinoline
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nucleus's ability to intercalate into DNA, interact with various enzyme active sites through
hydrogen bonding and Tt-1t stacking, and serve as a rigid scaffold for presenting functional
groups in a defined spatial orientation. The prevalence of this moiety in both natural products
(e.g., quinine) and synthetic drugs underscores its importance in the development of new
therapeutic agents.[1][5]

The Role of Cyano and Methyl Substituents in
Modulating Bioactivity

The substitution pattern on the quinoline ring is critical for tuning its pharmacological profile. In
3-Methylquinoline-2-carbonitrile, the substituents at the C2 and C3 positions are particularly
significant.

o 2-Carbonitrile (-CN) Group: The nitrile group is a versatile functional handle. It is a strong
electron-withdrawing group, influencing the electronic properties of the quinoline ring. It can
act as a hydrogen bond acceptor, which is crucial for molecular recognition at enzyme active
sites. Furthermore, the nitrile can be synthetically transformed into other key functional
groups, such as amines (via reduction) or carboxylic acids (via hydrolysis), providing a
gateway to a wide array of derivatives.[6] In some contexts, the cyano group at the C-2
position of the quinoline moiety has been found to be favorable for anti-proliferative activity.

[7]

o 3-Methyl (-CHs) Group: The methyl group at the C3 position provides steric bulk and
lipophilicity. This can influence the molecule's binding affinity and selectivity for its biological
target, as well as improve its pharmacokinetic properties, such as membrane permeability
and metabolic stability.

The specific arrangement of these two groups creates a unique electronic and steric profile,
making 3-Methylquinoline-2-carbonitrile an attractive starting point for library synthesis and
lead optimization campaigns.

Physicochemical and Spectroscopic
Characterization

A thorough understanding of a compound's physical and spectroscopic properties is
fundamental for its synthesis, purification, and application.
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Core Properties

The key physicochemical properties of 3-Methylquinoline-2-carbonitrile are summarized

below.
Property Value Source
Molecular Formula C11HsN2 [8]
Molecular Weight 168.19 g/mol 9]
CAS Number 19051-05-9 [10][11]
) ) General observation for similar
Appearance (Expected) Crystalline Solid )
small organic molecules

Expected to be soluble in

common organic solvents like
Solubility DMSO, DMF, Chloroform, and Inferred from related structures

Methanol. Low solubility in

water.

Spectroscopic Analysis

Spectroscopic analysis provides irrefutable evidence of a molecule's structure.

2.2.1 Infrared (IR) Spectroscopy: Identifying Key Functional Groups The IR spectrum of 3-
Methylquinoline-2-carbonitrile is expected to show characteristic absorption bands that
confirm its functional groups.

o C=N Stretch: A sharp, intense peak is expected around 2200-2250 cm~1. The nitrile stretch is
one of the most easily identifiable peaks in an IR spectrum due to its characteristic position
and intensity.[12]

e C=N and C=C Stretches: Absorptions corresponding to the quinoline ring's aromatic C=C
and C=N bonds will appear in the 1600-1450 cm~1 region.

o C-H Stretches: Aromatic C-H stretching will be observed just above 3000 cm~1, while
aliphatic C-H stretching from the methyl group will appear just below 3000 cm~1.
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e C-H Bends: Aromatic C-H out-of-plane bending in the 900-690 cm~1 region can provide
information about the substitution pattern of the benzene portion of the ring.

2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy (*H and *3C): Elucidating the
Structure NMR spectroscopy is the most powerful tool for detailed structural elucidation. Based
on the structure of 3-Methylquinoline and related compounds, the following spectral features
are predicted.[13][14]

e 1HNMR:
o Methyl Protons: A singlet integrating to 3H, expected around 6 2.5-2.8 ppm.

o Aromatic Protons: A complex multiplet pattern in the & 7.5-9.0 ppm range, corresponding
to the five protons on the quinoline ring system. The H4 proton is expected to be a singlet
at a downfield chemical shift due to its proximity to the nitrogen atom and the nitrile group.

e 13C NMR:
o Methyl Carbon: An upfield signal around & 18-22 ppm.
o Nitrile Carbon (-CN): A signal in the & 115-120 ppm range.

o Aromatic Carbons: Multiple signals in the downfield region (& 120-155 ppm),
corresponding to the nine carbons of the quinoline ring. The carbon bearing the nitrile
group (C2) and the quaternary carbons would appear at the lower field end of this range.

2.2.3 Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight and
formula. For 3-Methylquinoline-2-carbonitrile, the molecular ion peak (M+) in a high-
resolution mass spectrum (HRMS) would be observed at an m/z value corresponding to its
exact mass (Ci1HsNz2).

Synthesis and Mechanistic Considerations
Overview of Quinoline Synthesis Strategies

The synthesis of the quinoline ring is a well-trodden path in organic chemistry, with several
named reactions providing versatile entry points. The Friedlander annulation is one of the most
direct and widely used methods. It involves the condensation of a 2-aminoaryl aldehyde or
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ketone with a compound containing an a-methylene group adjacent to a carbonyl or, in this
case, a nitrile group.[2][15] This reaction is typically catalyzed by an acid or a base and
proceeds via an initial condensation followed by a cyclizing dehydration.

Final Product & Analysis

-
Aqueous Workup Column Chromatography 3 Methylquinoline-
{_ & Biraction or Recrystallization 2-carbonitrile BRI (% AL 725

Propionitile Derivative
(e.9., Malononitile/Ethyl Cyanoacetate derivative)

Click to download full resolution via product page

Caption: General workflow for the synthesis of 3-Methylquinoline-2-carbonitrile.

Proposed Synthetic Protocol: A Modified Friedlander
Synthesis

This protocol describes a robust method for the synthesis of 3-Methylquinoline-2-carbonitrile.

Objective: To synthesize 3-Methylquinoline-2-carbonitrile from 2-aminoacetophenone and
malononitrile.

Materials:

e 2-Aminoacetophenone

e Malononitrile

o Potassium hydroxide (KOH) or Piperidine (as base catalyst)
o Ethanol (as solvent)

o Hydrochloric acid (for neutralization)
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o Ethyl acetate and Brine (for extraction)
¢ Anhydrous sodium sulfate (for drying)
« Silica gel (for chromatography)
Procedure:

e Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, add 2-aminoacetophenone (1.0 eq) and malononitrile (1.1 eq).

e Solvent and Catalyst Addition: Add absolute ethanol to dissolve the reactants. To this
solution, add a catalytic amount of a base such as potassium hydroxide (0.2 eq) or a few
drops of piperidine. The choice of base is critical; a strong base like KOH can accelerate the
reaction but may also promote side reactions, whereas a milder organic base like piperidine
offers more controlled conditions.

e Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using
Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

o Workup: After completion, cool the reaction mixture to room temperature. If KOH was used,
neutralize the mixture with dilute HCI until it reaches a pH of ~7.

o Extraction: Reduce the ethanol volume under reduced pressure. Add water and extract the
product into an organic solvent such as ethyl acetate (3x).

e Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous
sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the
crude product.

 Purification: Purify the crude solid by flash column chromatography on silica gel or by
recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate)
to yield pure 3-Methylquinoline-2-carbonitrile.

Mechanistic Insight: The Rationale for Experimental
Choices
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The selection of a base catalyst is a key decision point. The base deprotonates the highly
acidic a-methylene protons of malononitrile, generating a nucleophilic carbanion. This
carbanion then attacks the electrophilic carbonyl carbon of 2-aminoacetophenone. This is
followed by an intramolecular cyclization where the amino group attacks one of the nitrile
groups (which then eliminates), or more commonly, a condensation-cyclization pathway leads
to the final dehydrated aromatic product. Refluxing in ethanol provides the necessary thermal
energy to overcome the activation barriers for both the initial condensation and the final
dehydration/aromatization step.

Chemical Reactivity and Derivatization Potential

3-Methylquinoline-2-carbonitrile is a versatile intermediate, offering multiple sites for
chemical modification.

Click to download full resolution via product page

Caption: Key reactivity sites of 3-Methylquinoline-2-carbonitrile.

Reactions at the Nitrile Moiety: Gateway to Diverse
Functionalities

¢ Reduction to Amines: The nitrile can be readily reduced to a primary amine, (3-
methylquinolin-2-yl)methanamine, using powerful reducing agents like lithium aluminum
hydride (LiAlIH4) or catalytic hydrogenation.[6] This aminomethyl-quinoline is a valuable
building block for synthesizing amides, sulfonamides, and other derivatives for SAR studies.

e Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be
hydrolyzed to the corresponding carboxylic acid, 3-methylquinoline-2-carboxylic acid. These
acids are precursors for esters and amides and can serve as key fragments in drug design.
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Reactions at the Methyl Group

The methyl group at the C3 position is activated by the adjacent aromatic system and can
participate in condensation reactions. For instance, it can react with aromatic aldehydes under
basic conditions to form styryl-quinoline derivatives, which are themselves a class of
biologically active compounds.[16]

Applications in Drug Discovery and Development

The 3-methylquinoline-2-carbonitrile scaffold is a promising starting point for developing
inhibitors of various disease-relevant targets.

As a Scaffold for Anticancer Agents

The quinoline core is present in numerous anticancer agents.[5] Specifically, quinoline-2-
carbonitrile derivatives have been designed and synthesized as dual inhibitors of tubulin
polymerization and histone deacetylases (HDACs), which are two validated targets in oncology.
[7][17] The rationale is to create hybrid molecules that can disrupt both microtubule dynamics
and epigenetic regulation in cancer cells, potentially leading to synergistic antitumor effects and
overcoming drug resistance. The 3-methyl-2-carbonitrile core provides a rigid framework to
which pharmacophores targeting these enzymes can be attached.

Potential as Antimicrobial or Anti-inflammatory Agents

Given the broad spectrum of activity for quinoline derivatives, this scaffold also holds promise
for development in other therapeutic areas.[1][3] By modifying the core structure, it is plausible
to develop agents with potent antimicrobial activity against drug-resistant bacteria or anti-
inflammatory agents that target key signaling pathways, such as those involving kinases or
cytokines.

Case Study: Hypothetical Design of PI3BKImMTOR
Inhibitors

The PI3K/mTOR signaling pathway is frequently dysregulated in cancer. Many inhibitors
feature a heterocyclic core. 3-Methylquinoline-2-carbonitrile could serve as a fragment for
designing novel dual PISBK/mTOR inhibitors.
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Caption: Hypothetical inhibition of the PI3BK/mTOR pathway by a derivative.

Safety, Handling, and Storage
GHS Hazard Classification

While a specific safety data sheet (SDS) for 3-Methylquinoline-2-carbonitrile must be
consulted, related quinoline derivatives are often classified with the following hazards:
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e Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[18][19]
» Skin/Eye Irritation: Causes skin irritation and serious eye irritation/damage.[18][20][21]

o Respiratory Irritation: May cause respiratory irritation.[19][20]

Recommended Handling Procedures

o Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant
gloves, safety goggles or a face shield, and a lab coat.[18][20]

o Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
dust or vapors.[18]

e Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
[18]

Storage and Stability

Store in a tightly closed container in a cool, dry, and well-ventilated place, away from
incompatible materials such as strong oxidizing agents.[22]

Conclusion and Future Outlook

3-Methylquinoline-2-carbonitrile represents a molecule of high strategic value for chemical
and pharmaceutical research. Its well-defined structure, coupled with multiple points for
chemical modification, makes it an ideal scaffold for the synthesis of compound libraries aimed
at discovering new therapeutic agents. The established importance of the quinoline core in
medicinal chemistry provides a strong foundation for its continued exploration. Future research
will likely focus on leveraging this building block to develop highly selective and potent
modulators of complex biological targets, from kinases involved in cancer to enzymes critical
for microbial survival.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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